molecular formula C19H17FN6O B2851613 [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone CAS No. 2380079-74-1

[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone

Cat. No. B2851613
M. Wt: 364.384
InChI Key: JWAXSNNBNWAOAP-UHFFFAOYSA-N
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Description

The compound “[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone” is a complex organic molecule that contains several functional groups including a pyrimidine ring, a piperazine ring, and a pyrazinone group . These groups are common in many pharmaceutical compounds and could potentially exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring substituted with a fluorine atom and a phenyl group, attached to a piperazine ring, which is further attached to a pyrazinone group . The presence of these groups could influence the compound’s physical and chemical properties, as well as its potential biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrimidine ring, for example, could undergo various substitution reactions . The piperazine ring could also participate in reactions, especially at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and lipophilicity, which could influence its absorption and distribution in the body . The piperazine ring could contribute to its basicity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Like all chemicals, it should be handled with appropriate safety precautions to prevent exposure .

Future Directions

Future research on this compound could involve further studies to determine its biological activities, its mechanism of action, and its potential uses as a pharmaceutical agent . Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail .

properties

IUPAC Name

[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O/c20-16-17(14-4-2-1-3-5-14)23-13-24-18(16)25-8-10-26(11-9-25)19(27)15-12-21-6-7-22-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAXSNNBNWAOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-phenyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine

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